3-Bromo-5-t-butyl-2-fluorobenzaldehyde chemical properties
3-Bromo-5-t-butyl-2-fluorobenzaldehyde chemical properties
An In-depth Technical Guide to 3-Bromo-5-t-butyl-2-fluorobenzaldehyde
Introduction
3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde with significant potential in various fields of chemical research.[1] Its unique structure, featuring a bromine atom, a fluorine atom, a bulky tert-butyl group, and a reactive aldehyde functional group, makes it a valuable intermediate and building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and material science.
Chemical and Physical Properties
The compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1] The presence of halogen substituents and a tert-butyl group influences its steric and electronic properties, impacting its reactivity and physical characteristics.[1]
Table 1: Chemical and Physical Properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂BrFO | [1][2] |
| Molecular Weight | 259.1 g/mol | [2] |
| IUPAC Name | 3-bromo-5-tert-butyl-2-fluorobenzaldehyde | [2] |
| CAS Number | 1291487-24-5 | [1] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 43 °C to 45 °C | [1] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O | [1][2] |
| InChI Key | FHFXKRYZYONFSV-UHFFFAOYSA-N | [2] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the downfield region of 9.5-10.5 ppm, a result of the deshielding effect from the carbonyl group.[1] Signals corresponding to the aromatic protons and the tert-butyl group protons would also be present in their expected regions.
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¹³C NMR Spectroscopy : The carbon NMR spectrum provides detailed information about the carbon framework.[1] A distinctive peak for the carbonyl carbon is observed significantly downfield, typically between 190-200 ppm.[1]
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Mass Spectrometry : Mass spectrometry is used for determining the molecular weight and analyzing fragmentation patterns.[1] The molecular ion peak will exhibit a characteristic M/M+2 isotope pattern (at m/z 259/261) due to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.[1]
Table 2: Key Spectroscopic Data Interpretation
| Technique | Feature | Expected Chemical Shift / m/z |
| ¹H NMR | Aldehydic Proton (CHO) | ~9.5 - 10.5 ppm (singlet)[1] |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 - 200 ppm[1] |
| Mass Spec | Molecular Ion Peak [M]⁺ | m/z 259/261 (Isotopic pattern for Br)[1] |
Synthesis and Reactivity
Synthesis
The synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a multi-step process that requires precise control to achieve the desired substitution pattern on the benzene ring.[1] Common strategies include:
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Halogenation : A primary route involves the bromination of a precursor molecule, such as 5-tert-butyl-2-fluorobenzaldehyde, using bromine in a suitable solvent.[1]
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Functional Group Interconversion : Standard organic reactions can be employed to transform existing functional groups on a substituted benzene ring to yield the final aldehyde product.[1]
Caption: General workflow for the synthesis of the target compound.
Reactivity
The chemical behavior of this compound is dictated by its functional groups: the aldehyde and the substituted aromatic ring.
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Aldehyde Group Reactivity : The aldehyde moiety is a key reactive center.[2] It readily undergoes nucleophilic addition reactions with various nucleophiles such as organometallic reagents (e.g., Grignard reagents) and hydrides.[2] For example, reduction with sodium borohydride yields the corresponding primary alcohol, (3-bromo-5-t-butyl-2-fluorophenyl)methanol.[2]
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Aromatic Ring Reactivity : The benzene ring can participate in electrophilic aromatic substitution, although the existing substituents (bromo, fluoro, and tert-butyl groups) will direct the position of any new substituents and influence the reaction rate.[1]
Caption: Reactivity of the aldehyde group via nucleophilic addition.
Applications
This compound is a versatile building block with applications in several areas of chemical science.
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Pharmaceutical Development : It serves as a key intermediate for synthesizing more complex, biologically active molecules for drug discovery.[1][3] The presence of fluorine is a common feature in many modern pharmaceuticals.[2]
-
Organic Synthesis : It is used as an intermediate in the synthesis of complex molecules like dihydrobenzoxaboroles.[1]
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Material Science : The aromatic functionality makes it suitable for the development of novel polymers and other materials with specific electronic or physical properties.[1][3]
Safety and Handling
While a specific safety data sheet for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde is not detailed in the provided results, data for structurally similar compounds like 2-Bromo-5-fluorobenzaldehyde and 5-Bromo-2-fluorobenzaldehyde indicate that it should be handled with care. Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6][7]
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Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] Avoid breathing dust and prevent contact with skin and eyes.[4][6]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5] It may be air-sensitive and should be stored under an inert atmosphere.[4][7]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[4]
Experimental Protocols
Protocol 1: Synthesis via Bromination of 5-tert-butyl-2-fluorobenzaldehyde
This protocol is a representative procedure based on general halogenation methods.[1]
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Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-tert-butyl-2-fluorobenzaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).
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Cooling : Cool the reaction mixture to 0-5 °C using an ice bath.
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Bromination : Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the stirred reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
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Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Work-up : Transfer the mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure 3-Bromo-5-t-butyl-2-fluorobenzaldehyde.
-
Characterization : Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Protocol 2: Reduction of Aldehyde to Primary Alcohol
This protocol describes a standard reduction of the aldehyde group.[2]
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Dissolution : Dissolve 3-Bromo-5-t-butyl-2-fluorobenzaldehyde (1 equivalent) in an alcoholic solvent such as methanol or ethanol in a round-bottom flask.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reduction : Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up : Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure to yield the crude (3-bromo-5-t-butyl-2-fluorophenyl)methanol, which can be further purified if necessary.
References
- 1. Buy 3-Bromo-5-t-butyl-2-fluorobenzaldehyde | 1291487-24-5 [smolecule.com]
- 2. 3-Bromo-5-t-butyl-2-fluorobenzaldehyde|CAS 1291487-24-5 [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
